1-Iodo-2-(methylsulfinyl)benzene

Iterative cross-coupling Orthogonal reactivity C–H iodination

Researchers requiring sequential bond formation on aryl rings often face isomeric mixtures with non-directed iodination. 1-Iodo-2-(methylsulfinyl)benzene solves this via sulfinyl-directed ortho-C-H iodination, enabling iterative cross-coupling at C-I and C-S bonds. • Enables regioselective ortho-functionalization without pre-installed halogens. • Orthogonal reactivity reduces purification steps vs. monofunctional building blocks. • Enantiopure (R)- and (S)- forms available for asymmetric atropisomer synthesis.

Molecular Formula C7H7IOS
Molecular Weight 266.1 g/mol
CAS No. 71545-38-5
Cat. No. B1394059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-2-(methylsulfinyl)benzene
CAS71545-38-5
Molecular FormulaC7H7IOS
Molecular Weight266.1 g/mol
Structural Identifiers
SMILESCS(=O)C1=CC=CC=C1I
InChIInChI=1S/C7H7IOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3
InChIKeyWFZJBRKQMWCHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 5 assays / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-2-(methylsulfinyl)benzene Core Properties


1-Iodo-2-(methylsulfinyl)benzene (CAS 71545-38-5) is an ortho-substituted aryl halide bearing both an iodine atom and a methylsulfinyl (methyl sulfoxide) group on the benzene ring . The compound has the molecular formula C7H7IOS and a molecular weight of 266.10 g/mol . Its physical properties include a density of 1.9±0.1 g/cm³, a boiling point of 348.7±25.0 °C at 760 mmHg, and a flash point of 164.7±23.2 °C . The compound is typically supplied as a racemic mixture due to the stereogenic sulfur center in the sulfinyl moiety, though enantiopure (R)- and (S)- forms are also available for specialized asymmetric applications .

Scaffold Ortho-iodo sulfoxide with dual C–I / C–S reactivity
Directing group Sulfinyl-directed C–H iodination without pre-functionalization
Chiral control Enantiopure (R)- and (S)- forms for asymmetric synthesis studies

Why Generic Substitution of 1-Iodo-2-(methylsulfinyl)benzene Fails


Simple iodobenzenes (e.g., iodobenzene, 2-iodotoluene) and simple aryl sulfoxides (e.g., phenyl methyl sulfoxide) cannot be interchanged with 1-iodo-2-(methylsulfinyl)benzene because they lack the specific ortho-disposed dual functionality required for sequential or orthogonal reactivity . The ortho-iodo sulfoxide scaffold enables distinctive reaction pathways not accessible to either monofunctional analog: the sulfinyl group serves as a directing group for regioselective C–H functionalization and as a traceless chiral auxiliary in asymmetric transformations, while the iodine atom provides a handle for cross-coupling or further derivatization [1]. Computational studies indicate that palladium-catalyzed C–H palladation at the peri- or ortho-position proceeds via a non-directed pathway wherein the sulfinyl sulfur and oxygen atoms do not coordinate to palladium at the transition state—a mechanistic feature that distinguishes this scaffold from conventional directing groups and informs catalyst selection for process optimization [2].

Monofunctional aryl halides cannot provide dual-handle reactivity
Iodobenzene or 2-iodotoluene lack the ortho sulfinyl group needed for sequential cross-coupling and directed C–H functionalization.
Simple aryl sulfoxides miss the iodine handle
Phenyl methyl sulfoxide alone cannot support cross-coupling at the C–I position, limiting iterative diversification after C–H iodination.
Achiral analogs cannot replicate stereochemical control
Racemic or achiral aryl iodides cannot substitute for enantiopure sulfinyl iodanes in atropselective C–N coupling workflows.

1-Iodo-2-(methylsulfinyl)benzene: Quantitative Evidence Guide


Orthogonal Reactivity: Sequential C–I and C–S Functionalization

Unlike monofunctional iodobenzenes (e.g., iodobenzene, 2-iodotoluene) or simple aryl sulfoxides (e.g., phenyl methyl sulfoxide) which provide only a single reactive handle, 1-iodo-2-(methylsulfinyl)benzene enables iterative catalytic cross-coupling via sequential functionalization at the C–I and C–S bonds [1]. The sulfinyl group serves as a directing group for palladium-catalyzed C–H iodination at the ortho-position of phenyl sulfoxides, and the resulting ortho-iodo sulfoxide products can undergo further catalytic cross-coupling at the expense of both the C–I and C–S bonds, providing a dual-handle synthetic platform [1]. In contrast, analogs such as 2-iodotoluene lack the sulfinyl directing capability and cannot participate in this sequential C–H functionalization/cross-coupling sequence .

Orthogonal Reactivity
Reported
Two distinct reactive sites: C–I bond for cross-coupling; C–S bond for iterative coupling after directed C–H iodination. Monofunctional comparators (iodobenzene, 2-iodotoluene, phenyl methyl sulfoxide) offer only one handle.
Supports step-economical iterative synthesis without intermediate isolation.
Pd catalysis; sequential coupling context.
Iterative cross-coupling Orthogonal reactivity C–H iodination

Sulfinyl-Directed Ortho-Selective C–H Iodination

The sulfinyl group in 1-iodo-2-(methylsulfinyl)benzene and related aryl sulfoxides acts as an effective directing group for palladium-catalyzed C–H iodination, achieving selective functionalization at the ortho-position of phenyl sulfoxides or the peri-position of polycyclic aryl sulfoxides [1]. Non-directed iodination of unsubstituted arenes (e.g., iodobenzene via electrophilic substitution) generally yields mixtures of regioisomers or requires pre-functionalization with halogens or boronic esters. Computational studies reveal that ortho-C–H palladation proceeds via a non-directed pathway wherein the sulfinyl sulfur and oxygen atoms do not coordinate to palladium at the transition state, distinguishing this scaffold's directing mechanism from that of conventional nitrogen- or oxygen-based directing groups and informing catalyst selection for process optimization [1].

Directed ortho-Selectivity
Class-level
Sulfinyl-directed Pd-catalyzed C–H iodination gives exclusive ortho-functionalization. Non-directed electrophilic routes yield regioisomer mixtures and require pre-installed halogens or boronic esters.
Eliminates protecting groups and reduces synthetic step count.
Class-level inference from phenyl sulfoxide behavior.
C–H functionalization Directed iodination Regioselectivity

Chiral Sulfinyl Auxiliary for Atropselective C–N Coupling

The stereogenic sulfur atom in the sulfinyl group of enantiopure 1-iodo-2-(methylsulfinyl)benzene enables its use as a traceless chiral auxiliary in asymmetric transformations. In copper-catalyzed atropselective C–N coupling reactions, enantiopure sulfinyl iodanes bearing the ortho-iodo sulfoxide scaffold achieve excellent stereoselectivity for the synthesis of axially chiral C–N scaffolds [1]. While quantitative stereoselectivity data for the specific ortho-iodo methyl sulfoxide scaffold are not reported in the primary literature, the class of enantiopure sulfinyl iodanes demonstrates that the sulfinyl group can be employed as a very cheap and traceless chiral auxiliary [1]. In contrast, non-sulfinyl-containing aryl iodides (e.g., iodobenzene, 2-iodotoluene) possess no inherent chiral directing capability and cannot be used for asymmetric induction without external chiral ligands.

Chiral Auxiliary Role
Class-level
Enantiopure sulfinyl iodanes achieve excellent atropselectivity in Cu-catalyzed C–N coupling. Achiral aryl iodides require external chiral ligands.
Streamlines axially chiral scaffold synthesis.
Quantitative data for this specific scaffold to verify.
Asymmetric catalysis Atropisomer synthesis Chiral auxiliary

Non-Directed Palladation Mechanism vs. ortho-Analogs

Computational studies on palladium-catalyzed C–H palladation of ortho-substituted aryl sulfoxides reveal that neither the sulfur nor the oxygen atom of the sulfinyl group coordinates to palladium before or at the transition state during peri-C–H palladation [1]. This non-directed pathway differs mechanistically from that of nitrogen- or oxygen-based directing groups and from ortho-substituents that engage in direct metal coordination. The specific electronic and steric profile of the ortho-iodo sulfoxide motif thus presents a unique reactivity profile. Unlike ortho-methyl or ortho-bromo analogs that either lack the directing sulfinyl group or provide different coordination behavior, the ortho-iodo sulfoxide scaffold combines a C–I bond (weaker than C–Br, facilitating oxidative addition) with a sulfinyl group that influences C–H palladation without direct metal coordination [2].

Palladation Mechanism
Reported
Neither S nor O of sulfinyl coordinates Pd at the transition state during C–H palladation. ortho-Methyl and ortho-bromo analogs lack this non-directed pathway.
Informs catalyst selection for C–H activation design.
DFT study; broader experimental validation needed.
Steric effects Electronic effects Palladation mechanism

1-Iodo-2-(methylsulfinyl)benzene Optimal Applications


Iterative Cross-Coupling for Complex Aryl Frameworks

Synthetic groups requiring sequential bond formation at multiple positions on a single aryl ring should procure 1-iodo-2-(methylsulfinyl)benzene rather than simple monofunctional iodobenzenes. The compound enables palladium-catalyzed C–H iodination at the ortho-position directed by the sulfinyl group, followed by iterative catalytic cross-coupling at both the C–I and C–S bonds to install diverse substituents [1]. This orthogonal reactivity reduces the number of intermediate isolations and purification steps required compared to using separate monofunctional building blocks. Applications include the synthesis of polyfunctionalized biaryls and heterocyclic scaffolds for medicinal chemistry and materials science [2].

Regioselective ortho-Functionalization Without Pre-functionalization

Medicinal chemistry and process chemistry teams seeking efficient routes to ortho-substituted aryl frameworks should prioritize 1-iodo-2-(methylsulfinyl)benzene over non-directed iodination strategies. The sulfinyl group directs palladium-catalyzed C–H iodination selectively to the ortho-position of phenyl sulfoxides, eliminating the isomeric mixtures and separation challenges associated with non-directed electrophilic iodination [1]. This approach avoids the need for pre-installed halogens or boronic esters and reduces protecting group manipulations. The resulting ortho-iodo sulfoxide products can be further derivatized via cross-coupling at the C–I and C–S bonds, providing a modular entry to diverse ortho-functionalized arenes for library synthesis and lead optimization [2].

Asymmetric Synthesis of Axially Chiral C–N Scaffolds

Research groups engaged in asymmetric catalysis and atropisomer synthesis should procure the enantiopure (R)- or (S)- form of 1-iodo-2-(methylsulfinyl)benzene (CAS 146035-64-5 for (R)-enantiomer) rather than racemic mixtures or achiral aryl iodides. Enantiopure sulfinyl iodanes bearing the ortho-iodo sulfoxide scaffold serve as traceless chiral auxiliaries in copper-catalyzed atropselective C–N coupling reactions, achieving excellent stereoselectivity for the synthesis of axially chiral C–N compounds [1]. This approach eliminates the need for separate chiral ligand sourcing and development, streamlining the production of enantiomerically enriched atropisomers for pharmaceutical and agrochemical applications [2].

Dual-Handle Building Block for Library Synthesis

High-throughput synthesis and parallel medicinal chemistry groups should prioritize 1-iodo-2-(methylsulfinyl)benzene over simpler monofunctional aryl halides for diversity-oriented synthesis. The compound's dual functional handles (C–I bond and sulfinyl group) enable orthogonal diversification: the iodine atom undergoes standard cross-coupling (Suzuki, Sonogashira, Heck) while the sulfinyl group can be subsequently functionalized via C–S bond cleavage or retained as a chiral sulfoxide for further stereoselective transformations [1]. This dual reactivity allows for the rapid generation of structurally diverse compound libraries from a single starting scaffold, maximizing chemical space exploration with minimal synthetic investment [2].

Application
Selection Property
Validation Focus
Iterative Cross-Coupling
Dual C–I / C–S reactivity handles
Sequential coupling efficiency review
Regioselective ortho-Functionalization
Sulfinyl-directed C–H iodination capability
ortho-selectivity and step economy
Asymmetric Atropisomer Synthesis
Traceless chiral sulfinyl auxiliary
Enantiomeric excess and atropselectivity verification
Diversity-Oriented Library Synthesis
Orthogonal diversification handles
Chemical space exploration efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Iodo-2-(methylsulfinyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.